



Application Notes and Protocols for (R)-LW-Srci-8 in Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-LW-Srci-8 is a novel, selective, and covalent inhibitor of the non-receptor tyrosine kinase c-Src. By targeting the autophosphorylation site (Y419) of c-Src, (R)-LW-Srci-8 effectively disrupts its kinase activity, which in turn leads to the inhibition of downstream signaling pathways, notably the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at Y705. This dual inhibition of c-Src and STAT3 makes (R)-LW-Srci-8 a promising candidate for investigation in various pathological conditions, particularly in oncology, where the c-Src/STAT3 signaling axis is often dysregulated.

These application notes provide a comprehensive overview of the available data on **(R)-LW-Srci-8** and detailed protocols to guide its use in preclinical animal studies.

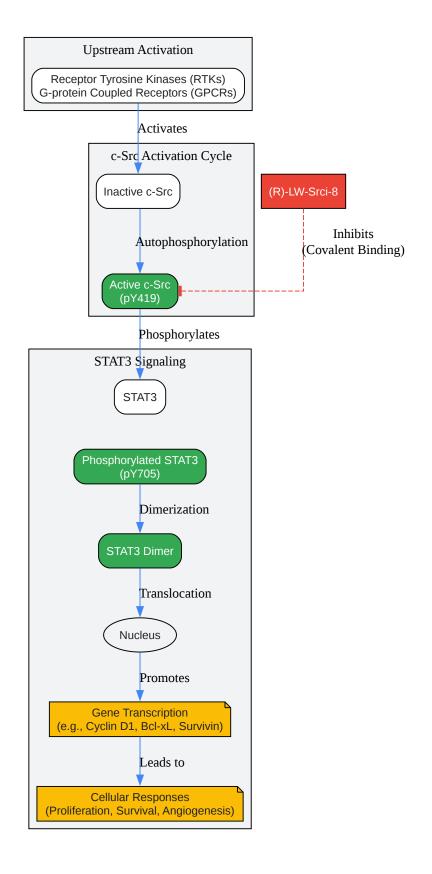
Mechanism of Action

(R)-LW-Srci-8 is a covalent inhibitor that selectively binds to c-Src kinase. This irreversible binding disrupts the autophosphorylation of c-Src at tyrosine 419 (Y419), a critical step for its activation. The inhibition of c-Src activity subsequently blocks the downstream phosphorylation of STAT3 at tyrosine 705 (Y705), a key event in the activation of the STAT3 signaling pathway. The dual blockade of both c-Src and STAT3 can lead to the inhibition of cell proliferation, survival, and angiogenesis in cancer cells.

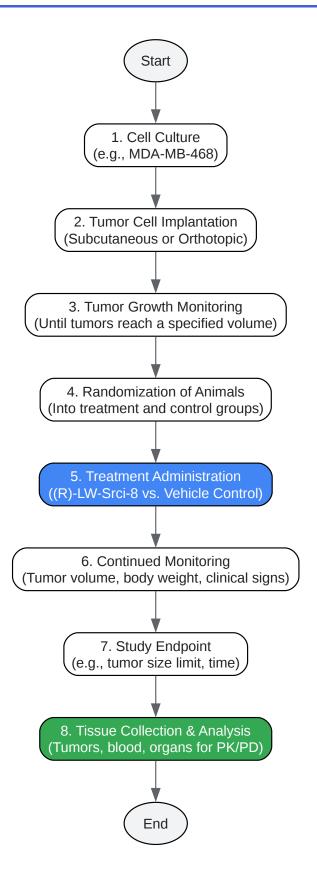


Below is a diagram illustrating the signaling pathway affected by (R)-LW-Srci-8.









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